rac-tert-butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex bicyclic structure, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the construction of the octahydro-1H-cyclopenta[c]pyridine core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the rings.
Introduction of the Carbamate Group: The next step involves the introduction of the carbamate group. This is typically done by reacting the amine derivative of the bicyclic core with tert-butyl chloroformate under basic conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the carbamate group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or alcohols can replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamate-hydrolyzing enzymes. Its stability and reactivity make it suitable for various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its robust chemical properties and versatility.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic core provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate: A similar compound with slight variations in stereochemistry.
tert-Butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate: Another analog with different substituents on the bicyclic core.
Uniqueness
rac-tert-butyl N-[(4R,4aR,7aS)-octahydro-1H-cyclopenta[c]pyridin-4-yl]carbamate stands out due to its specific stereochemistry and the presence of the tert-butyl carbamate group. These features confer unique reactivity and binding properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Properties
CAS No. |
2739945-07-2 |
---|---|
Molecular Formula |
C13H24N2O2 |
Molecular Weight |
240.3 |
Purity |
95 |
Origin of Product |
United States |
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